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molecular formula C13H19NO2 B1282863 Ethyl 3-(benzylamino)-2-methylpropanoate CAS No. 99985-63-4

Ethyl 3-(benzylamino)-2-methylpropanoate

Cat. No. B1282863
M. Wt: 221.29 g/mol
InChI Key: CRLWGPSWMIFWRM-UHFFFAOYSA-N
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Patent
US04753953

Procedure details

To a solution of benzylamine (75 g) in ethanol (150 ml) was added ethyl methacrylate (240 g) and refluxed for 23 hours. The reaction mixture was evaporated and the resulting residue was distilled under reduced pressure to give N-(2-ethoxycarbonylpropyl)benzylamine (93.3 g) as colorless liquid, bp 122° C./4 mmHg.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[C:10]([CH3:12])=[CH2:11]>C(O)C>[CH2:15]([O:14][C:9]([CH:10]([CH3:12])[CH2:11][NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
240 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C(CNCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 93.3 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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